molecular formula C10H18ClNO2 B1524017 (R)-1-Boc-2-(chloromethyl)pyrrolidine CAS No. 210963-90-9

(R)-1-Boc-2-(chloromethyl)pyrrolidine

Cat. No.: B1524017
CAS No.: 210963-90-9
M. Wt: 219.71 g/mol
InChI Key: KTDOGEILJSFSSG-MRVPVSSYSA-N
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Description

(R)-1-Boc-2-(chloromethyl)pyrrolidine is a chiral pyrrolidine derivative featuring a Boc (tert-butoxycarbonyl) protecting group at the nitrogen atom and a chloromethyl substituent at the 2-position of the pyrrolidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry, where its reactive chloromethyl group enables alkylation or cross-coupling reactions for drug discovery . The Boc group enhances stability and facilitates selective deprotection during multi-step syntheses. Its (R)-configuration is critical for stereoselective applications, such as asymmetric catalysis or chiral ligand design .

Properties

IUPAC Name

tert-butyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDOGEILJSFSSG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80708370
Record name tert-Butyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80708370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210963-90-9
Record name tert-Butyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80708370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-2-(chloromethyl)pyrrolidine typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by chloromethylation at the 2-position. One common method includes the reaction of ®-2-(chloromethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for ®-1-Boc-2-(chloromethyl)pyrrolidine are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-2-(chloromethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Reactivity

The compound can be synthesized through several methods, often involving nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles. This property is crucial for creating derivatives that exhibit enhanced biological activity.

Table 1: Synthesis Methods for (R)-1-Boc-2-(chloromethyl)pyrrolidine

MethodDescriptionYield
Nucleophilic SubstitutionReaction with amines or alcohols to replace Cl with NH or OHHigh
Coupling ReactionsFormation of amide bonds with carboxylic acidsModerate
CyclizationFormation of more complex cyclic structuresVariable

Medicinal Chemistry

This compound serves as an important building block in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as inhibitors of key biological targets.

  • Endothelin-Converting Enzyme Inhibitors : Compounds derived from this compound have shown promise in treating conditions associated with vasoconstriction, such as hypertension and heart failure .
  • CNS Active Compounds : Modifications of this compound can lead to new drugs targeting the central nervous system, with studies indicating favorable pharmacokinetic properties .

Structural Modifications and SAR Studies

Recent structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrrolidine ring can significantly alter biological activity. For example, replacing the chloromethyl group with other substituents has yielded compounds with improved receptor binding profiles .

Drug Development Case Study

A study involving the synthesis of a series of arylsulfone and arylsulfonamide-based ligands revealed that incorporating this compound into their structure enhanced metabolic stability and receptor affinity .

  • Key Findings :
    • The introduction of steric hindrance reduced metabolic degradation.
    • Compounds exhibited high affinity for serotonin receptors, indicating potential for CNS applications.

Antibacterial Activity Exploration

Another case study investigated the antibacterial properties of derivatives synthesized from this compound. The results indicated that specific modifications could enhance efficacy against resistant bacterial strains .

Mechanism of Action

The mechanism of action of ®-1-Boc-2-(chloromethyl)pyrrolidine is primarily related to its reactivity as an electrophile due to the presence of the chloromethyl group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The Boc group serves as a protecting group, preventing unwanted reactions at the nitrogen atom during synthetic transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (R)-1-Boc-2-(chloromethyl)pyrrolidine with structurally related compounds:

Compound Name Substituent Position Functional Groups Molecular Weight Key Applications Reference(s)
This compound 2-position Boc, chloromethyl 119.59 Alkylation, chiral intermediates
(R)-3-(Chloromethyl)pyrrolidine 3-position Chloromethyl (no Boc) 119.59 Small-molecule synthesis
(S)-3-Amino-1-N-Boc-pyrrolidine 3-position Boc, amino 186.25 Peptide synthesis, PROTACs
(S)-1-Boc-4-hydroxy-2-pyrrolidinone 4-position Boc, hydroxyl, ketone 187.21 Lactam-based drug scaffolds
1-Boc-4-(bromomethyl)-3,3-difluoropiperidine 4-position (piperidine) Boc, bromomethyl, difluoro 324.17 Fluorinated drug candidates

Key Comparisons

Positional Isomerism :

  • The 2-chloromethyl substituent in this compound enhances reactivity in sterically demanding environments compared to the 3-chloromethyl analog, which is less sterically hindered but may exhibit lower regioselectivity in alkylation reactions .

Ring Size and Fluorination :

  • Piperidine derivatives like 1-Boc-4-(bromomethyl)-3,3-difluoropiperidine (6-membered ring) offer distinct conformational flexibility and metabolic stability compared to pyrrolidine analogs. The difluoro substitution further modulates electronic properties for enhanced binding in kinase inhibitors .

Stereochemical Impact: The (R)-configuration in the target compound contrasts with (S)-configured analogs (e.g., (S)-3-amino-1-N-Boc-pyrrolidine). Stereochemistry significantly influences biological activity; for example, (S)-isomers in melanocortin receptor ligands show agonist activity, while (R)-isomers may act as antagonists .

Reactivity of Chloromethyl vs. Bromomethyl :

  • Bromomethyl derivatives (e.g., 1-Boc-4-(bromomethyl)-3,3-difluoropiperidine) exhibit faster alkylation kinetics due to bromine’s superior leaving-group ability, but chloromethyl groups are preferred for reduced toxicity in pharmaceutical intermediates .

Biological Activity

(R)-1-Boc-2-(chloromethyl)pyrrolidine is a chiral compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and implications for therapeutic applications, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

This compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a chloromethyl substituent. The compound can be synthesized through several methods, including alkylation reactions involving precursor compounds like pyrrolidine derivatives. These synthetic pathways are crucial as they influence the compound's biological activity.

2. Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmaceutical agent.

2.1 Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 9 to 20 mm in agar diffusion assays .

CompoundZone of Inhibition (mm)MIC (µg/mL)
This compound10-156-12.5
Benzylpiperazine812
Amino acid conjugates9-126

2.2 Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cancer cell lines, including Ehrlich's ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The results indicated that certain derivatives of this compound exhibited promising cytotoxic effects, comparable to established chemotherapeutic agents like 5-fluorouracil .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets, such as enzymes or receptors implicated in microbial resistance or cancer proliferation.

3.1 Enzyme Inhibition

Studies suggest that compounds with a similar structure can inhibit key enzymes involved in bacterial replication and cancer cell metabolism. For example, dual inhibitors targeting bacterial topoisomerases have shown effective inhibition profiles when modified with pyrrolidine structures .

4. Case Studies

Several case studies have illustrated the application of this compound in drug development:

  • Study on Bacterial Resistance : A study demonstrated that derivatives of this compound could overcome resistance mechanisms in bacteria by inhibiting efflux pumps, thereby enhancing the efficacy of existing antibiotics .
  • Cancer Therapeutics : Another investigation focused on the cytotoxic effects of pyrrolidine derivatives on tumor cells, revealing that specific modifications to the chloromethyl group significantly increased potency against resistant cancer phenotypes .

5. Conclusion

This compound is a compound with significant potential in medicinal chemistry, particularly in antimicrobial and anticancer research. Its structural properties allow for diverse modifications that can enhance its biological activity. Ongoing research is necessary to fully understand its mechanisms and optimize its therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Boc-2-(chloromethyl)pyrrolidine
Reactant of Route 2
(R)-1-Boc-2-(chloromethyl)pyrrolidine

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